molecular formula C14H18N2O5S B1302824 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid CAS No. 393795-65-8

4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid

Cat. No.: B1302824
CAS No.: 393795-65-8
M. Wt: 326.37 g/mol
InChI Key: WMNHIJYUHUMZIH-UHFFFAOYSA-N
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Description

4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid is a complex organic compound featuring a sulfonamide group attached to an indole ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s sulfonamide group is of particular interest due to its ability to interact with biological molecules. It can be used in the design of enzyme inhibitors or as a fluorescent probe for studying protein interactions.

Medicine

Medicinally, derivatives of this compound are explored for their potential as therapeutic agents. The sulfonamide group is known for its antibacterial properties, and modifications of the indole ring can lead to compounds with anti-inflammatory or anticancer activities.

Industry

In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its fluorescent properties make it useful in various imaging and diagnostic applications.

Mechanism of Action

The mechanism by which 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid exerts its effects depends on its specific application. In biological systems, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The indole ring can interact with various molecular targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid is unique due to the combination of its indole and sulfonamide functionalities, which confer both biological activity and chemical versatility. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[5-(dimethylsulfamoyl)-2,3-dihydroindol-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-15(2)22(20,21)11-3-4-12-10(9-11)7-8-16(12)13(17)5-6-14(18)19/h3-4,9H,5-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNHIJYUHUMZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375561
Record name 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393795-65-8
Record name 4-[5-(Dimethylsulfamoyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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